Lycopodine

概要

説明

Lycopodine is a naturally occurring alkaloid found in various species of the Lycopodium genusThis compound is known for its complex molecular structure and significant biological activities, making it a subject of interest in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions: Lycopodine can be synthesized through several methods, one of which involves a transannular reaction. This approach uses a key bicyclic precursor synthesized via a ring-closing metathesis reaction. The transannular aza-Prins reaction is then employed to form the this compound structure . Another method involves the asymmetric total synthesis, which has been crucial in elucidating the structures of complex natural products .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Lycopodium species. The process includes alcoholic extraction of plant material followed by column chromatographic separation using suitable combinations of stationary and mobile phases .

化学反応の分析

Lycopodine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which are often used in further synthetic applications.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds with potentially different biological activities.

Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others, altering its chemical properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Anticancer Properties

Lycopodine has been extensively studied for its anticancer effects, particularly against various cancer cell lines.

1. Mechanisms of Action:

- Induction of Apoptosis: Research indicates that this compound can trigger apoptosis in cancer cells through several mechanisms. It has been shown to activate caspase-3, leading to DNA fragmentation and chromatin condensation in HeLa cells (cervical cancer) and prostate cancer cells (LnCaP and PC3) .

- Cell Cycle Arrest: this compound causes cell cycle arrest at the G0/G1 phase, which contributes to reduced proliferation of cancer cells .

2. In Vitro Studies:

- In studies involving HeLa cells, this compound significantly inhibited cell growth and induced apoptosis by increasing reactive oxygen species generation and mitochondrial membrane potential depolarization .

- In prostate cancer models, it down-regulated the expression of 5-lipoxygenase and EGF receptors while up-regulating cytochrome c, further supporting its role as a potential therapeutic agent .

Neuroprotective Effects

This compound is also being investigated for its neuroprotective properties:

1. Acetylcholinesterase Inhibition:

- Similar to other Lycopodium alkaloids, this compound exhibits inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer’s disease. This inhibition could enhance cognitive functions by increasing acetylcholine levels in the brain .

2. Learning and Memory Enhancement:

- Preliminary studies suggest that compounds related to this compound may improve learning and memory in animal models, indicating potential applications in treating neurodegenerative disorders .

Ethnomedicinal Uses

Historically, Lycopodium species have been used in traditional medicine for various ailments:

1. Traditional Applications:

- In folk medicine, extracts from Lycopodium clavatum have been utilized for treating muscle bruises, strains, and even mental health conditions such as schizophrenia .

2. Recent Ethnobotanical Studies:

- Ethnomedicinal surveys have highlighted the use of this compound-type alkaloids in managing conditions like sickle cell disease and other ailments prevalent in specific regions .

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

作用機序

Lycopodine exerts its effects through various molecular targets and pathways. One of its primary mechanisms is the induction of apoptosis in cancer cells via caspase-3 activation. This process involves chromatin condensation, DNA fragmentation, and the generation of reactive oxygen species, leading to cell death . Additionally, this compound has been shown to modulate neurotransmitter systems, which may contribute to its neuroprotective effects .

類似化合物との比較

This compound belongs to the this compound class of alkaloids, which also includes compounds like lycodine, fawcettimine, and phlegmarine . These compounds share similar structural features but differ in their specific biological activities and chemical properties. For example:

Fawcettimine: Exhibits unique structural features and has been studied for its potential anticancer properties.

Phlegmarine: Another alkaloid with distinct biological activities, including anti-inflammatory effects.

This compound’s uniqueness lies in its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and medical applications.

生物活性

Lycopodine is a bioactive alkaloid derived from the spores of Lycopodium clavatum, a plant known for its medicinal properties. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neuroprotection. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, effects on various cell types, and relevant case studies.

This compound exhibits significant anti-cancer properties through several mechanisms:

- Apoptosis Induction : this compound triggers apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and death. In prostate cancer cell lines (LnCaP and PC3), it was found to down-regulate 5-lipoxygenase and the epidermal growth factor (EGF) receptor while up-regulating cytochrome c, leading to mitochondrial depolarization and subsequent apoptosis .

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, effectively reducing the proliferation of cancer cells. This was demonstrated by externalization of phosphatidylserine residues, a hallmark of early apoptosis .

- DNA Intercalation : Spectroscopic analyses indicated that this compound can intercalate with DNA, suggesting its potential to inhibit DNA synthesis in rapidly dividing cells .

Biological Activities

This compound's biological activities extend beyond anticancer effects. It has been studied for various pharmacological properties:

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective qualities, potentially useful in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity .

- Antioxidant Properties : Research indicates that extracts containing this compound exhibit antioxidant activities, which can mitigate oxidative stress-related damage in cells .

- Antimicrobial Activity : this compound has shown promise against various microbial strains, contributing to its traditional use in folk medicine for treating infections .

Case Studies and Research Findings

Several studies have documented the effects of this compound across different biological systems:

- Prostate Cancer Study :

- Neuroprotective Study :

- Antioxidant Activity Assessment :

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with this compound compared to other Lycopodium alkaloids:

| Biological Activity | This compound | Other Alkaloids |

|---|---|---|

| Anticancer | Yes | Yes |

| Neuroprotective | Moderate | High (e.g., Huperzine A) |

| Antioxidant | Yes | Yes |

| Antimicrobial | Yes | Variable |

| AChE Inhibition | Yes | Yes |

特性

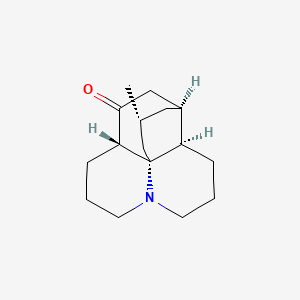

IUPAC Name |

(1R,2R,10S,13S,15R)-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-11-8-12-9-15(18)14-5-3-7-17-6-2-4-13(12)16(14,17)10-11/h11-14H,2-10H2,1H3/t11-,12+,13-,14-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZFSDNVXODRAJ-JTTNIQEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC(=O)C3CCCN4C3(C1)C2CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@H]2CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032264 | |

| Record name | Lycopodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466-61-5, 18688-24-9 | |

| Record name | (-)-Lycopodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=466-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycopodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycopodine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018688249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycopodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYCOPODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5MU968XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LYCOPODINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTV9A2GW9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。